molecular formula C11H14O2 B3049014 1-(2-Hydroxyphenyl)-3-methylbutan-1-one CAS No. 19019-21-7

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B3049014
CAS No.: 19019-21-7
M. Wt: 178.23 g/mol
InChI Key: HLWSQLFDQRUYCA-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-3-methylbutan-1-one (CAS: 19019-21-7) is a ketone derivative with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. It exists as a high-purity (≥95%) pale-yellow liquid and is characterized by an ortho-hydroxyphenyl group attached to a branched 3-methylbutanone chain . Its structural uniqueness lies in the combination of a phenolic hydroxyl group and a lipophilic branched alkyl chain, enabling diverse applications:

  • Agriculture: Used in synthesizing selective pesticides due to its stability and reactivity .
  • Materials Science: Explored for polymer engineering and coatings .

Properties

IUPAC Name

1-(2-hydroxyphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWSQLFDQRUYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297363
Record name 1-(2-hydroxyphenyl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19019-21-7
Record name NSC115702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-hydroxyphenyl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyphenyl)-3-methylbutan-1-one typically involves the reaction of 2-hydroxyacetophenone with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenyl)-3-methylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Properties

The compound’s analogs differ in substituent positions, functional groups, and side chains, leading to distinct physicochemical and biological behaviors. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of 1-(2-Hydroxyphenyl)-3-methylbutan-1-one and Analogs
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-hydroxyphenyl, 3-methylbutanone C₁₁H₁₄O₂ 178.23 Pharmaceutical intermediate, agrochemicals
1-(5-Acetyl-2,4-dihydroxyphenyl)-3-methylbutan-1-one 5-acetyl, 2,4-dihydroxyphenyl C₁₃H₁₆O₄ 236.26 Marine-derived bioactivity (brown alga S. thunbergii)
1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one 4-hydroxy-3-methylphenyl C₁₂H₁₆O₂ 192.26 Structural isomer; altered solubility and hydrogen bonding
1-(4-Methoxyphenyl)-3-methylbutan-1-one 4-methoxyphenyl C₁₂H₁₆O₂ 192.25 Enhanced lipophilicity; electron-donating methoxy group
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one 2-hydroxyphenyl, pyridinyl side chain C₁₄H₁₃NO₂ 227.26 Metal chelation potential; expanded pharmacological utility
Dibenzoylmethanes (e.g., DBM1) 1,3-propanedione backbone C₁₆H₁₂O₃ 252.27 UV absorption; photo-stability in materials

Biological Activity

1-(2-Hydroxyphenyl)-3-methylbutan-1-one, a compound with significant biological activity, is characterized by its phenolic structure which contributes to various pharmacological properties. This article provides a comprehensive review of its biological activities, including antimicrobial, antioxidant, and cytotoxic effects, alongside relevant research findings and case studies.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that phenolic compounds generally possess the ability to inhibit the growth of various bacteria and fungi due to their capacity to disrupt microbial cell membranes and interfere with metabolic processes.

Research Findings:

  • A study indicated that derivatives of phenolic compounds, including this compound, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 12.5 µg/mL .
  • The introduction of hydroxyl groups in the aromatic ring has been linked to increased antimicrobial efficacy .

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage linked to various diseases.

Research Findings:

  • The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that the compound exhibits significant free radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid .
  • Studies have shown that the antioxidant activity correlates with the number and position of hydroxyl groups on the phenolic structure, emphasizing the importance of molecular configuration in enhancing bioactivity .

Cytotoxicity

Cytotoxic effects have been observed in various cancer cell lines, making this compound a candidate for further investigation in cancer therapy.

Research Findings:

  • In vitro studies demonstrated that the compound induced apoptosis in human breast cancer (MCF-7) cells, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM .
  • The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load after topical application over a two-week period.

Case Study 2: Cancer Cell Line Study

A laboratory study assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed that treatment with 20 µM of this compound led to a decrease in cell viability by over 60% in MCF-7 cells after 48 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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